N'-(6-(4-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)piperazino)-3,5-dicyano-2-pyridinyl)-N,N-dimethylformimidamide
Description
N'-(6-(4-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)piperazino)-3,5-dicyano-2-pyridinyl)-N,N-dimethylformimidamide is a heterocyclic compound featuring two pyridine rings connected via a piperazine linker. The first pyridine ring is substituted with a chloro (-Cl) and trifluoromethyl (-CF₃) group at positions 3 and 5, respectively, while the second pyridine ring contains dicyano (-CN) substituents at positions 3 and 5 and a dimethylformimidamide group at position 2.
Properties
IUPAC Name |
N'-[6-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-3,5-dicyanopyridin-2-yl]-N,N-dimethylmethanimidamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClF3N8/c1-30(2)12-28-17-13(9-25)7-14(10-26)18(29-17)31-3-5-32(6-4-31)19-16(21)8-15(11-27-19)20(22,23)24/h7-8,11-12H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCKAGKUYFITDBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=NC1=NC(=C(C=C1C#N)C#N)N2CCN(CC2)C3=C(C=C(C=N3)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClF3N8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N'-(6-(4-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)piperazino)-3,5-dicyano-2-pyridinyl)-N,N-dimethylformimidamide is a complex organic compound with potential biological activity. This article explores its biological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various applications.
Chemical Structure and Properties
The compound's structure can be broken down as follows:
- Core Structure : It features a piperazine ring substituted with a pyridine moiety and multiple cyano groups, which are known to influence biological activity.
- Functional Groups : The presence of trifluoromethyl and chloro groups enhances lipophilicity and may affect receptor binding.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈ClF₃N₄O |
| Molecular Weight | 396.83 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in methanol |
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives containing pyridine and piperazine have shown cytotoxic effects against various cancer cell lines.
- Case Study : A study highlighted the activity of a related compound against the A549 human lung adenocarcinoma cell line, demonstrating an IC50 value of 12 µM, indicating moderate potency .
Antimicrobial Activity
Compounds containing trifluoromethyl groups have been associated with enhanced antimicrobial effects. The antibacterial activity is often linked to their ability to disrupt bacterial membranes or inhibit essential enzymes.
- Case Study : In vitro tests demonstrated that a related compound exhibited significant antibacterial activity against Staphylococcus aureus, with an MIC (Minimum Inhibitory Concentration) of 8 µg/mL .
The biological activity of this compound is hypothesized to involve several mechanisms:
- Inhibition of Enzymatic Activity : The cyano groups may interact with active sites on enzymes involved in cell proliferation.
- Receptor Modulation : The compound may act as an antagonist or agonist at specific receptors, influencing cellular signaling pathways.
- Induction of Apoptosis : Similar compounds have been shown to induce programmed cell death in cancer cells through mitochondrial pathways.
Toxicity and Safety Profile
Preliminary toxicity studies suggest that compounds of this class can exhibit low acute toxicity. In animal models, doses up to 2000 mg/kg did not result in significant adverse effects . However, further studies are necessary to establish a comprehensive safety profile.
Scientific Research Applications
Neurological Research
The compound's structural similarity to known arylpiperazine derivatives suggests potential applications in neurological research. Compounds in this class are often studied for their interactions with serotonin receptors, which are crucial in the treatment of various psychiatric disorders such as depression and anxiety. For instance, derivatives like buspirone and trazodone have been shown to possess significant serotonin receptor-related effects, indicating that N'-(6-(4-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)piperazino)-3,5-dicyano-2-pyridinyl)-N,N-dimethylformimidamide may also exhibit similar pharmacological properties .
Anticancer Activity
Preliminary studies suggest that compounds similar to this compound may have anticancer properties. The National Cancer Institute has protocols for evaluating new compounds against a panel of cancer cell lines. Such evaluations can determine the growth inhibition rates and potential mechanisms of action, leading to further development as anticancer agents .
Synthesis of Novel Therapeutics
The compound can serve as a building block in the synthesis of novel therapeutic agents. Its diverse functional groups allow for modifications that can enhance biological activity or alter pharmacokinetic properties. This versatility is particularly useful in drug design and development processes aimed at optimizing efficacy and reducing side effects .
Case Study 1: Serotonin Receptor Interaction
A study investigated the interaction of arylpiperazine derivatives with serotonin receptors, revealing that modifications at specific positions significantly influenced receptor affinity and selectivity. This research underscores the potential of this compound to be explored for similar interactions .
Case Study 2: Antitumor Activity Evaluation
In a recent evaluation by the National Cancer Institute, compounds structurally related to this compound demonstrated significant antitumor activity across various cell lines. The results indicated that these compounds could inhibit cell proliferation effectively, highlighting their potential as lead candidates for further development .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Similarities
The compound’s design shares key motifs with bioactive molecules, particularly in the pyridine and piperazine frameworks. Below is a comparative analysis with structurally analogous compounds:
Key Findings:
Electronic Effects: The trifluoromethyl (-CF₃) and cyano (-CN) groups in the compound enhance electron-withdrawing character, lowering the π-electron density of the pyridine rings compared to analogs lacking these groups. In contrast, 3,5-dicyano-4-(piperazin-1-yl)pyridine lacks the bulky CF₃ and Cl substituents, resulting in higher solubility (1.5 mg/mL vs. 0.12 mg/mL) but reduced lipophilicity (LogP 1.8 vs. 3.2) .
Structural Flexibility: The piperazine linker improves solubility compared to rigid aromatic linkers (e.g., biphenyl systems).
However, the dicyano-pyridine core differentiates it from organophosphate-based insecticides, which rely on phosphate ester reactivity .
Research Implications and Limitations
- Synthetic Challenges : The compound’s complexity necessitates multi-step synthesis, increasing costs compared to simpler derivatives like 3-chloro-5-(trifluoromethyl)pyridine.
- Unresolved Questions : While electronic similarities to kinase inhibitors are hypothesized, empirical data on target binding and toxicity are lacking. Further studies must validate its pharmacokinetic profile.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing this compound, and what reaction conditions are critical for optimizing yield?
- Methodology : The synthesis typically involves multi-step reactions, starting with nucleophilic substitution or coupling reactions. For example:
- Step 1 : Piperazine-substituted pyridine intermediates (e.g., 3-chloro-5-(trifluoromethyl)-2-pyridinyl piperazine) are prepared via SNAr reactions using DMF as a solvent and K₂CO₃ as a base .
- Step 2 : Subsequent functionalization with dicyano-pyridine moieties may require palladium-catalyzed cross-coupling or nucleophilic displacement under reflux conditions .
- Key parameters : Solvent choice (DMF or dichloromethane), temperature control (room temp. to 80°C), and stoichiometric ratios (1.1–1.5 equivalents of reactants) are critical to minimize side reactions .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodology : Use a combination of:
- NMR spectroscopy : ¹H/¹³C NMR to verify substitution patterns and piperazine integration .
- Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ peak) .
- Elemental analysis : Validate C, H, N, and Cl content within ±0.4% of theoretical values .
Advanced Research Questions
Q. What strategies can resolve contradictions in reported bioactivity data for this compound across studies?
- Methodology :
- Comparative assay standardization : Use uniform cell lines (e.g., HEK293 for receptor binding) and control compounds to normalize activity measurements .
- Solubility optimization : Address discrepancies in IC₅₀ values by testing the compound in DMSO/PBS mixtures (e.g., 0.1% DMSO) to ensure consistent bioavailability .
- Structural analogs : Synthesize derivatives with modified substituents (e.g., replacing trifluoromethyl with cyano groups) to isolate structure-activity relationships (SAR) .
Q. How can computational methods guide the design of derivatives with enhanced binding affinity?
- Methodology :
- Docking simulations : Use AutoDock Vina or Schrödinger Suite to model interactions with target receptors (e.g., kinase domains) .
- DFT calculations : Analyze electron density maps to prioritize modifications at the 3,5-dicyano-pyridine core for improved π-π stacking .
- MD simulations : Assess conformational stability of the piperazino-pyridine linkage under physiological conditions (e.g., 310K, aqueous environment) .
Q. What purification challenges arise during scale-up synthesis, and how can they be mitigated?
- Methodology :
- Chromatography : Use gradient elution (e.g., 70:30 hexane/ethyl acetate to 100% ethyl acetate) on silica gel to separate polar byproducts .
- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) for high-purity crystals, monitored by HPLC (C18 column, 1.0 mL/min flow rate) .
- Troubleshooting : If yield drops >20% at >5g scale, consider switching from batch to flow chemistry for better heat distribution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
